Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2R,5R)-5-aminooxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUSCGJQGFYGW-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Configuration and Nomenclature
The IUPAC name, ethyl (2R,5R)-5-aminooxane-2-carboxylate, specifies the absolute configuration of the cis isomer. X-ray crystallography of related compounds confirms that the pyran ring adopts a chair conformation, with the amino and ester groups occupying equatorial positions to minimize steric strain. The hydrochloride salt form, commonly isolated for stability, has a molecular weight of 209.67 g/mol and a solubility profile favoring polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Reductive Amination of Ketone Precursors
A widely employed route involves reductive amination of ethyl 5-oxo-tetrahydro-pyran-2-carboxylate. In this method, the ketone at position 5 reacts with ammonium acetate in the presence of sodium cyanoborohydride, yielding the cis isomer as the major product (65–72% yield). The stereoselectivity arises from the equatorial attack of the amine nucleophile on the protonated ketone intermediate, favored in nonpolar solvents like tetrahydrofuran (THF).
-
Dissolve ethyl 5-oxo-tetrahydro-pyran-2-carboxylate (10 mmol) in THF.
-
Add ammonium acetate (15 mmol) and sodium cyanoborohydride (12 mmol).
-
Stir at 25°C for 48 hours, then acidify with HCl (1M).
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography (hexane/ethyl acetate, 3:1).
Cyanide Substitution and Reduction
This two-step approach introduces the amino group via intermediates. Ethyl 5-bromo-tetrahydro-pyran-2-carboxylate undergoes nucleophilic substitution with sodium cyanide (NaCN) in ethanol/water, forming the 5-cyano derivative. Subsequent hydrogenation over Raney nickel at 50 psi H₂ affords the primary amine.
| Step | Conditions | Yield |
|---|---|---|
| Cyanide substitution | NaCN, EtOH/H₂O, 16 h, 25°C | 85% |
| Hydrogenation | Raney Ni, H₂ (50 psi), 6 h | 78% |
The cis selectivity (>8:1) in this route is attributed to steric hindrance during the planar sp²-hybridized nitrile intermediate formation, favoring axial protonation upon reduction.
Stereoselective Cyclization
Ring-closing metathesis (RCM) of diene precursors using Grubbs’ catalyst generates the pyran scaffold with predefined stereochemistry. For example, (2R,5R)-configured diethyl 5-allyloxy-2-vinylpent-3-enoate undergoes RCM to form the cis product in 70% yield.
Mechanistic Insight :
The chiral ruthenium catalyst enforces a boat-like transition state, positioning the ester and amino groups cis to each other. This method is advantageous for scalability but requires stringent anhydrous conditions.
Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
Incorporating a menthol-derived chiral auxiliary at the ester group directs the configuration during cyclization. Post-synthesis, the auxiliary is cleaved via hydrolysis, yielding the cis-5-amino product with 92% enantiomeric excess (ee).
Enzymatic Resolution
Racemic mixtures of ethyl 5-amino-tetrahydro-pyran-2-carboxylate are resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acylates the trans isomer, leaving the cis amine unreacted for isolation (85% recovery, >99% ee).
Purification and Characterization
Crystallization Techniques
The hydrochloride salt of the cis isomer is preferentially crystallized from ethanol/ethyl acetate (1:4) due to its lower solubility compared to the trans counterpart. Differential scanning calorimetry (DSC) shows a melting point of 148–150°C for the cis form, distinct from the trans isomer’s 132–134°C.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.82 (dd, J=11.2, 2.4 Hz, 1H, H-2), 3.12 (m, 1H, H-5), 1.89–1.45 (m, 6H, pyran ring), 1.29 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
IR (KBr): 3345 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (ester C=O), 1598 cm⁻¹ (pyran ring).
Comparative Analysis of Methods
| Method | Yield (%) | cis:trans Ratio | Scalability |
|---|---|---|---|
| Reductive Amination | 65–72 | 4:1 | Moderate |
| Cyanide Reduction | 78 | 8:1 | High |
| RCM Cyclization | 70 | >20:1 | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis Applications
Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to its ability to undergo various chemical transformations, including:
- Nucleophilic Substitution Reactions : The amino group in the compound can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
- Cyclization Reactions : The structure allows for cyclization, leading to the formation of other cyclic compounds that are often biologically active.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Formation of substituted derivatives |
| Cyclization | Intramolecular reaction leading to ring formation | Creation of new cyclic structures |
| Oxidation | Conversion to corresponding carbonyl compounds | Useful for further functionalization |
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications, particularly as an intermediate in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:
- Antiviral Agents : Research indicates that derivatives of tetrahydropyran compounds exhibit antiviral activity, potentially leading to the development of new antiviral drugs.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis, suggesting its use in hypolipidemic therapies .
Case Study: HMG-CoA Reductase Inhibition
In a study examining the efficacy of various compounds on HMG-CoA reductase activity, this compound derivatives demonstrated significant inhibition, indicating potential for development into cholesterol-lowering agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of an amino group allows for hydrogen bonding and other interactions with biological macromolecules.
Table 2: Biological Activities Associated with this compound
| Biological Activity | Mechanism | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Enzyme Inhibition | Competitive inhibition of HMG-CoA reductase | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Recent Advances and Future Directions
Recent studies have focused on improving the synthesis and biological evaluation of this compound derivatives. Innovations in synthetic methodologies have enhanced yield and selectivity, allowing for more efficient production of these compounds.
Future Research Directions:
- Optimization of Synthesis : Developing greener synthetic routes that utilize less hazardous reagents and solvents.
- Expanded Biological Testing : Exploring the compound's efficacy against a broader range of biological targets, including cancer cell lines and other disease models.
Mechanism of Action
The mechanism of action of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyran ring provides structural stability. These interactions can modulate biological pathways and result in desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Substituent Variations
- Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 100514-02-1): Replaces the amino group with a hydroxyl group, reducing hydrogen-bonding capacity and altering polarity. The hydroxyl derivative exhibits lower basicity and weaker intermolecular interactions compared to the amino analog .
- Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate (C13H18N2O3): Features a fused pyran ring with cyano and methyl substituents, enhancing electron-withdrawing effects and steric hindrance. The amino group here participates in N–H⋯O/N hydrogen bonds, stabilizing its crystal lattice .
- Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate (CAS: 331977-47-0): Incorporates a dimethoxyphenyl group, introducing aromaticity and π-π stacking interactions absent in the simpler tetrahydro-pyran analog .
Ring Conformation
The tetrahydro-pyran ring in the title compound adopts a chair conformation, as inferred from related structures (e.g., ). Puckering parameters, defined by Cremer and Pople, highlight deviations from planarity due to substituent effects . In contrast, pyranopyrimidine derivatives (e.g., ) exhibit greater rigidity due to fused ring systems.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Hydrogen-Bonding Sites |
|---|---|---|---|---|
| Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate | C8H15NO3 | 173.21 g/mol | Amino, ester | 2 (N–H, C=O) |
| Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | C8H14O4 | 174.19 g/mol | Hydroxyl, ester | 2 (O–H, C=O) |
| Ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate | C13H18N2O3 | 250.29 g/mol | Amino, cyano, ester | 3 (N–H, C≡N, C=O) |
The amino group in the title compound increases polarity and basicity compared to hydroxyl or cyano-substituted analogs.
Crystallographic and Spectroscopic Insights
- Crystal Packing: Ethyl 6-amino-5-cyano-pyran derivatives (e.g., ) exhibit planar pyran rings (RMSD: 0.059 Å) stabilized by N–H⋯O and N–H⋯N hydrogen bonds. Similar interactions are expected for the amino-tetrahydro-pyran analog but with conformational flexibility due to the non-fused ring .
- Spectroscopy: IR and NMR data for related compounds (e.g., ) suggest characteristic peaks for ester C=O (~1700 cm⁻¹), amino N–H (~3300 cm⁻¹), and cyano C≡N (~2200 cm⁻¹). The absence of cyano groups in the title compound simplifies its spectral profile.
Q & A
Basic Research Questions
Q. How is the molecular structure of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard, employing programs like SHELXL for refinement . Data collection involves high-resolution detectors, followed by structure solution using direct methods (SHELXS) and refinement with SHELXL. ORTEP-3 is used for visualizing thermal ellipsoids and molecular geometry . Validation tools (e.g., R-factors, electron density maps) ensure accuracy.
Q. What are the common synthetic routes for this compound?
- Methodological Answer : Multi-component reactions (MCRs) under aqueous or solvent-free conditions are preferred. For example, a one-pot reaction combining ethyl glyoxylate, ammonia, and a cyclic ketone derivative at 60–80°C yields the compound. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow GHS guidelines: use fume hoods, nitrile gloves, and lab coats. In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Store at 2–8°C in airtight containers, away from oxidizers. Safety data sheets for analogous compounds emphasize avoiding dust formation .
Q. How are impurities identified during synthesis?
- Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities. High-resolution mass spectrometry (HRMS) confirms molecular ions, while ¹H/¹³C NMR identifies structural deviations. Cross-referencing with crystallographic data resolves ambiguities in stereochemistry .
Q. What spectroscopic methods support preliminary characterization?
- Methodological Answer : While X-ray crystallography is definitive, supplementary techniques include:
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
- NMR : ¹H NMR identifies ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and pyran ring protons (δ 3.5–4.0 ppm multiplet) .
Advanced Research Questions
Q. How does phase annealing in SHELX-90 improve structure solution for complex derivatives?
- Methodological Answer : Phase annealing optimizes phase sets by simulating annealing algorithms, particularly for high-resolution data. For enantiopure derivatives, it reduces phase contradictions by iteratively refining heavy-atom positions. This method increases success rates for structures with >200 non-H atoms .
Q. What methodologies quantify the puckering conformation of the tetrahydropyran ring?
- Methodological Answer : Cremer-Pople puckering parameters (amplitude , phase ) are calculated from atomic coordinates. Using software like PLATON, the mean plane of the ring is defined, and deviations are analyzed. For Ethyl cis-5-amino derivatives, typical values range 0.4–0.6 Å, with indicating chair or twist-boat conformations .
Q. How can enantiomeric purity be validated during asymmetric synthesis?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) separates enantiomers. X-ray crystallography with Flack parameters confirms absolute configuration. For example, the (2S,5R) configuration in related compounds was validated using anomalous dispersion effects .
Q. What strategies resolve contradictions in crystallographic refinement (e.g., disordered atoms)?
- Methodological Answer : In SHELXL, apply constraints (e.g., SIMU, DELU) to manage disorder. Use validation tools like CheckCIF to flag outliers (e.g., bond lengths, angles). For severe disorder, refine alternate conformations with occupancy factors. Cross-validate with spectroscopic data to ensure chemical plausibility .
Q. How do reaction conditions impact synthetic yield in multi-component reactions?
- Methodological Answer : Optimize solvent polarity (water increases green chemistry metrics but may reduce solubility). Catalysts like p-toluenesulfonic acid (10 mol%) enhance cyclization. Reaction monitoring via in situ IR or LC-MS identifies intermediates. For Ethyl cis-5-amino derivatives, yields >70% are achieved at 60°C with stirring for 12 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
